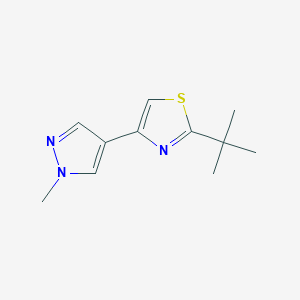
4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole, also known as FDMT, is a thiazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. FDMT is a highly active compound that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for drug development and other applications.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as the growth and proliferation of cancer cells. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has also been shown to possess anti-oxidant properties, which may help to protect cells against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole for lab experiments is its high potency and specificity, which make it a valuable tool for studying various biological processes. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the main limitations of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole, including further studies on its mechanism of action and its potential applications in drug development and other fields. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole may also be studied for its potential use as a diagnostic tool or as a therapeutic agent for various diseases. Additionally, further studies may be conducted on the toxicity and safety of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole, in order to better understand its potential risks and limitations.
Synthesis Methods
4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3,5-dimethylphenyl isothiocyanate with methylsulfonylmethane to yield the intermediate compound 4-(4-fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)thiocarbamide. This intermediate can then be further reacted with potassium hydroxide to yield the final product, 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole.
Scientific Research Applications
4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including drug development, biochemistry, and molecular biology. In drug development, 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has also been studied for its potential use as a fluorescent probe in biochemistry and molecular biology, due to its ability to selectively bind to certain proteins and other biomolecules.
properties
IUPAC Name |
4-(4-fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S2/c1-8-4-10(5-9(2)13(8)14)11-6-18-12(15-11)7-19(3,16)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVPYGOCPJGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C2=CSC(=N2)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629857.png)
![[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629866.png)
![2-Azaspiro[4.5]decan-2-yl-(5-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B7629888.png)


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)


![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)